Product packaging for Phenylmercuric chloride(Cat. No.:CAS No. 100-56-1)

Phenylmercuric chloride

Cat. No.: B086567
CAS No.: 100-56-1
M. Wt: 313.15 g/mol
InChI Key: AWGTVRDHKJQFAX-UHFFFAOYSA-M
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Description

Phenylmercuric chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClHg and its molecular weight is 313.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in about 20,000 parts cold water; slightly sol in hot alcohol; sol in benzene, ether, pyridine. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organomercury Compounds - Phenylmercury Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClHg B086567 Phenylmercuric chloride CAS No. 100-56-1

Properties

IUPAC Name

phenylmercury(1+);chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.ClH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGTVRDHKJQFAX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Hg+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClHg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-56-1
Record name Phenylmercury chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PHENYLMERCURIC CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0R4ES0U7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Derivatization of Phenylmercuric Chloride

Methodologies for Phenylmercuric Chloride Synthesis

The preparation of this compound can be achieved through several synthetic pathways, ranging from conventional routes to more specific precursor-based methods.

Conventional Synthetic Routes

Historically, the synthesis of phenylmercuric compounds often involved the direct mercuration of benzene (B151609). A common method for producing phenylmercuric salts is the reaction of benzene with mercuric acetate (B1210297). google.com To facilitate this reaction, which can be slow at lower temperatures, various catalysts and conditions have been employed. For instance, the use of boron trifluoride as a catalyst in glacial acetic acid allows the reaction to proceed at reflux temperatures over a couple of hours. google.com The resulting phenylmercuric acetate can then be converted to this compound.

Another established method involves the reaction of organometallic reagents with mercury compounds. For example, the reaction of phenylmagnesium bromide with trichloromethylmercuric bromide has been used to synthesize phenyl(trichloromethyl)mercury, a derivative of this compound. orgsyn.org

The table below summarizes key aspects of a conventional synthesis of phenylmercuric acetate, a common precursor to this compound.

ParameterDetails
Reactants Red mercuric oxide, glacial acetic acid, benzene
Catalyst Boron trifluoride in glacial acetic acid
Reaction Conditions Reflux for approximately 2 hours
Work-up Concentration of the reaction mixture, followed by precipitation in cold water
Product Phenylmercuric acetate
Yield Reported yields can be around 74-84%

This data is based on examples of phenylmercuric acetate synthesis, a direct precursor to this compound.

Precursor-Based Synthesis Pathways (e.g., from Phenylmercuric Acetate)

Phenylmercuric acetate serves as a versatile starting material for the synthesis of other phenylmercury (B1218190) compounds, including this compound. iarc.frwho.int The conversion is typically achieved through a double decomposition or metathesis reaction. researchgate.net This involves reacting an aqueous solution of phenylmercuric acetate with a chloride salt, such as sodium chloride or calcium chloride. researchgate.net This straightforward exchange of the acetate ligand for a chloride ion is an efficient method for producing this compound.

The general reaction is as follows: C₆H₅HgOOCCH₃ + NaCl → C₆H₅HgCl + CH₃COONa

Synthesis of Substituted Phenylmercuric Chlorides

The synthesis of phenylmercuric chlorides with substituents on the phenyl ring has also been extensively studied. These derivatives are valuable for investigating the electronic and steric effects of substituents on the properties and reactivity of the C-Hg bond.

One approach is the direct mercuration of substituted benzenes. For example, the mercuration of 2-phenylpyridine (B120327) with mercuric acetate, followed by treatment with lithium chloride, yields 2-(pyridin-2'-yl)this compound. sciencegate.app Similarly, mercuration of benzo[h]quinoline (B1196314) and 3,4,5-trimethyl-1-phenylpyrazole produces the corresponding substituted phenylmercuric chlorides. sciencegate.app

Another strategy involves the use of organoboron compounds. A broad range of ortho-, meta-, and para-substituted arylboronates can be synthesized and subsequently converted to the corresponding phenylmercuric chlorides. researchgate.net The kinetics of the reaction of various ortho-substituted phenylmercuric chlorides have been studied to understand the influence of different functional groups like methyl, methoxy, nitro, and halogens. researchgate.net

Furthermore, p-carboxythis compound can be prepared by the oxidation of p-hydroxymethylphenyl-mercuric chloride using potassium permanganate (B83412) in an alkaline solution. researchgate.net The table below provides examples of substituted phenylmercuric chlorides that have been synthesized.

SubstituentPositionPrecursor/Method
Pyridin-2'-yl2Mercuration of 2-phenylpyridine
Benzo[h]quinolin-10-yl-Mercuration of benzo[h]quinoline
3',4',5'-trimethylpyrazol-1'-yl2Mercuration of 3,4,5-trimethyl-1-phenylpyrazole
MethoxycarbonylparaSynthesis from p-(methoxycarbonyl)phenylboronic acid
Trifluoromethylortho, meta, paraFrom corresponding arylboronates
N-Acryloylamino-Specific synthesis route for this compound
Various (CH₃, CH₃O, CF₃, etc.)orthoDirect mercuration or other methods

Chemical Reactions and Derivatization Studies

This compound participates in a variety of chemical reactions, allowing for the synthesis of a wide range of derivatives. These studies are crucial for understanding its chemical behavior and potential applications in synthesis.

Reactions with Nitrogen-Containing Ligands (e.g., Thiosemicarbazones)

The reaction of this compound with nitrogen-containing ligands, particularly thiosemicarbazones, has been a subject of interest. Thiosemicarbazones are versatile ligands that can coordinate to metal ions in different ways.

A notable reaction is the symmetrization that can occur. For instance, the reaction of this compound with acetophenonethiosemicarbazone in a 1:1 molar ratio in ethanol (B145695) does not yield the expected simple addition product. Instead, it undergoes symmetrization to form dichlorobis(acetophenonethiosemicarbazone)mercury(II) and diphenylmercury (B1670734). researchgate.net This represents a significant redistribution of the organic and inorganic ligands on the mercury center.

Thiosemicarbazide (B42300) itself also reacts with mercury(II) chloride to form dichlorobis(thiosemicarbazide)mercury(II). cdnsciencepub.com The synthesis of various thiosemicarbazone derivatives through the condensation of aldehydes or ketones with thiosemicarbazide highlights the broad scope of these ligands. nih.gov The resulting thiosemicarbazones can then be used in reactions with metal complexes, including those of mercury.

Interactions with Organophosphates and Thiophosphates

The interaction of this compound with organophosphates and thiophosphates has been investigated, leading to the synthesis of new organomercuric organophosphate compounds. These compounds are of interest due to the presence of two distinct biologically active moieties: an organophosphate and an organomercurial.

Arylmercuric O,O-dialkyl thiophosphates can be synthesized by reacting arylmercuric chloride with an O,O-dialkyl thiophosphate in the presence of silver. tandfonline.com For example, p-chlorothis compound reacts with silver dimethylthiophosphate (B1231629) in dry acetone (B3395972) to yield p-chlorophenylmercuric O,O-dimethyl thiophosphate. tandfonline.com

The reaction of this compound can also be used to generate phenylmercuric hydroxide (B78521) in situ with wet silver oxide, which can then react with other organophosphorus compounds. tandfonline.com Furthermore, the reaction between dialkyldithiophosphates and organomercurials readily occurs in various organic solvents, typically yielding mercury bis(dialkyl dithiophosphate). tandfonline.com

The table below details the synthesis of an exemplary arylmercuric dialkyl thiophosphate.

ReactantsProductSolventConditionsYield
p-chlorothis compound, silver dimethylthiophosphatep-chlorophenylmercuric O,O-dimethyl thiophosphateDry acetoneReflux for 2 hours40%

This data is from a specific reported synthesis.

Formation of Functionalized Organomercurial Reagents (e.g., [(N-acryloylamino)phenyl]mercuric chloride)

A notable example of the derivatization of this compound analogues is the synthesis of [(N-acryloylamino)phenyl]mercuric chloride, commonly known as APM. This reagent has found utility in biochemical applications, particularly in the analysis and purification of thiolated biomolecules through affinity gel electrophoresis. geniusjournals.orgnih.gov

Two primary synthetic procedures for preparing APM have been described, which are noted for their simplicity and robustness. geniusjournals.org One common method involves the reaction of (p-aminophenyl)mercuric acetate with acryloyl chloride. While specific details of this direct acylation are common in organic synthesis, another well-documented procedure starts with (p-aminophenyl)mercuric acetate and proceeds through a two-phase system. uobasrah.edu.iq

A detailed synthesis of APM is outlined as follows: To (p-aminophenyl)mercuric acetate, acetonitrile (B52724) is added at 0°C with stirring. Subsequently, a solution of sodium bicarbonate is introduced, leading to the separation of the solution into two phases. The reaction is allowed to proceed overnight with continuous stirring at 4°C. The upper white phase, containing the product, is then separated and centrifuged. The resulting pellet is washed with water and centrifuged again. The final product, [(N-acryloylamino)phenyl]mercuric chloride, is obtained as a powder after drying under vacuum and can be stored at 4°C. uobasrah.edu.iq This method provides a reliable route to pure APM, which has been fully characterized. geniusjournals.org

The table below summarizes the key reactants and conditions for a typical synthesis of [(N-acryloylamino)phenyl]mercuric chloride.

Reactant/ReagentRoleKey Conditions
(p-Aminophenyl)mercuric acetateStarting material-
AcetonitrileSolventReaction performed at 0°C
Sodium Bicarbonate (1.2 M)BaseInduces phase separation
-Reaction Time/TempOvernight at 4°C
WaterWashing agentUsed to purify the product pellet

This table illustrates a representative synthesis of [(N-acryloylamino)phenyl]mercuric chloride.

Reactivity with Other Inorganic and Organic Species (e.g., Tellurium Tetrabromide)

This compound and its derivatives are known to undergo transmetallation reactions with various inorganic species, a key reaction in the synthesis of other organometallic compounds. A significant area of this reactivity is with tellurium halides, such as tellurium tetrabromide (TeBr₄). geniusjournals.orguobasrah.edu.iquobasrah.edu.iqniscair.res.insemanticscholar.orgresearchgate.netresearchgate.netresearchgate.net

The reaction between an arylmercuric chloride and tellurium tetrabromide typically results in the formation of an aryltellurium tribromide (ArTeBr₃) or a diaryltellurium dibromide (Ar₂TeBr₂), depending on the molar ratio of the reactants. uobasrah.edu.iqresearchgate.net These reactions are often carried out in a suitable solvent, such as dioxane or glacial acetic acid, and may require heating under reflux. uobasrah.edu.iquobasrah.edu.iq

For instance, the reaction of 2-(2-hydroxynaphthylazo)-5-substituted this compound with tellurium tetrabromide in a 1:1 molar ratio in dry dioxane yields the corresponding 2-(2-hydroxynaphthylazo)-5-substituted phenyltellurium tribromide. uobasrah.edu.iq Similarly, reacting 4-aminophenylmercury chloride with tellurium tetrabromide (1:1 molar ratio) in refluxing glacial acetic acid produces 4-aminophenyltellurium tribromide. uobasrah.edu.iq If the molar ratio is adjusted to 2:1 (arylmercuric chloride to tellurium tetrabromide), the product is the corresponding diaryltellurium dibromide. researchgate.net

The general scheme for these reactions can be summarized as:

ArHgCl + TeBr₄ → ArTeBr₃ + HgClBr

2 ArHgCl + TeBr₄ → Ar₂TeBr₂ + 2 HgClBr

The table below provides examples of such reactions with various substituted phenylmercuric chlorides.

Arylmercuric Chloride DerivativeReactant Ratio (ArylHgCl:TeBr₄)SolventProductReference
3-Indolylmercury(II) chloride2:1DioxanBis[3-indolyl] tellurium bromide geniusjournals.org
2-(2-Hydroxynaphthylazo) this compound1:1Dry dioxane2-(2-Hydroxynaphthylazo) phenyltellurium tribromide geniusjournals.orguobasrah.edu.iq
4-Aminophenylmercury chloride1:1Glacial acetic acid4-Aminophenyltellurium tribromide uobasrah.edu.iq
2-Aminophenylmercury chloride2:1DioxaneBis(2-aminophenyl) telluride (after reduction) uobasrah.edu.iq
2-(2'-Pyridyl)this compound1:1-2-(2'-Pyridyl)phenyltellurium trichloride (B1173362) (with TeCl₄) geniusjournals.orgniscair.res.in
(4-Substituted-2-(phenyliminomethyl)phenyl) mercuric chloride1:1-(4-Substituted-2-(phenyliminomethyl)phenyl) tellurium tribromide semanticscholar.org

This table showcases the versatility of transmetallation reactions between various arylmercuric chlorides and tellurium tetrabromide.

These reactions highlight the utility of this compound and its derivatives as precursors for the synthesis of organotellurium compounds, which are of interest for their unique chemical properties and potential applications in materials science and organic synthesis. uobasrah.edu.iq

Mechanistic Investigations of Phenylmercuric Chloride Reactivity

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving phenylmercuric chloride is crucial for understanding its chemical transformations. Researchers have explored various aspects of its reactivity, from symmetrization reactions to its interactions with other chemical species.

Symmetrization Reaction Pathways

The conversion of organomercuric salts like this compound into symmetrical diorganomercury compounds (Ph₂Hg), a process known as symmetrization, can be initiated by a variety of reagents and proceed through diverse mechanistic pathways.

One established method for the synthesis of diphenylmercury (B1670734) involves the reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide. This reaction proceeds via a transmetalation mechanism where the phenyl group from the Grignard reagent is transferred to the mercury center, displacing the chloride and ultimately forming the more stable diphenylmercury.

Another pathway involves the use of complexing agents, such as iodide ions. While detailed mechanisms for the iodide-promoted symmetrization of this compound are not extensively documented, the interaction of mercury(II) halides with iodide is known to form tetraiodomercurate(II) complexes ([HgI₄]²⁻). It is plausible that the formation of such complexes with this compound could facilitate the redistribution of the phenyl and chloride ligands, leading to the formation of diphenylmercury and inorganic mercury species. The general reaction can be represented as:

2 C₆H₅HgCl + 2 I⁻ → (C₆H₅)₂Hg + [HgCl₂I₂]²⁻

The exact nature of the intermediates and the sequence of elementary steps in these symmetrization reactions can be influenced by factors such as the solvent, temperature, and the specific symmetrizing agent employed.

Kinetics and Thermodynamic Parameters of Chemical Reactions (e.g., with Picryl Halides)

The reaction rate would be influenced by several factors, including:

The nature of the halide: The reactivity of the picryl halide would be expected to follow the order I > Br > Cl, corresponding to the bond strength of the carbon-halogen bond.

The solvent: Polar aprotic solvents would be expected to facilitate the reaction by stabilizing the transition state.

The presence of catalysts: The reaction could potentially be catalyzed by nucleophiles that can assist in the displacement of the halide.

Without specific experimental data, a quantitative analysis of the rate constants and activation parameters (such as activation energy, enthalpy, and entropy of activation) for this particular reaction cannot be provided.

Electrochemical Reaction Mechanisms Involving Phenylmercuric Species

The electrochemical behavior of organomercury compounds, including phenylmercuric species, has been investigated using techniques such as polarography and cyclic voltammetry. These methods provide insights into the reduction and oxidation processes of the molecule.

The electrochemical reduction of this compound at a mercury electrode typically involves the cleavage of the carbon-mercury bond. The process is generally understood to occur in a single, two-electron step, leading to the formation of a phenyl radical and a mercury(0) atom, followed by the rapid reaction of the phenyl radical.

C₆H₅HgCl + 2e⁻ → C₆H₅• + Hg(0) + Cl⁻

The resulting phenyl radical can then undergo various reactions, such as abstracting a hydrogen atom from the solvent to form benzene (B151609), or dimerizing to form biphenyl. The specific products and the observed electrochemical response can be influenced by the solvent system, the supporting electrolyte, and the electrode material.

Cyclic voltammetry studies can reveal information about the reversibility of the electron transfer process and the stability of the intermediates formed. For many organomercury compounds, the initial reduction step is irreversible due to the instability of the resulting radical species.

Degradation and Transformation Mechanisms

Understanding the degradation pathways of this compound is essential for assessing its environmental fate and developing remediation strategies. Both photocatalytic and photolytic processes have been shown to contribute to its decomposition.

Photocatalytic Degradation Pathways (e.g., UV/TiO₂ Systems)

The photocatalytic degradation of this compound in aqueous solutions using a UV/TiO₂ system has been demonstrated to be an effective method for its decomposition. thermofisher.com The process involves the generation of highly reactive hydroxyl radicals (•OH) upon irradiation of the titanium dioxide (TiO₂) catalyst with UV light. These radicals are powerful oxidizing agents that can attack the this compound molecule.

The degradation proceeds through a series of steps:

Generation of Reactive Species: TiO₂ + hν → e⁻ + h⁺ h⁺ + H₂O → •OH + H⁺ e⁻ + O₂ → O₂•⁻

Attack on the Phenyl Ring: The hydroxyl radicals attack the aromatic ring of this compound, leading to the formation of intermediates such as phenol (B47542). thermofisher.comfishersci.com

Cleavage of the Carbon-Mercury Bond: The oxidative attack also leads to the cleavage of the C-Hg bond, resulting in the release of mercury ions (Hg²⁺) and the further degradation of the organic moiety.

Reduction of Mercury: The released Hg²⁺ ions can be reduced to elemental mercury (Hg⁰) by the photogenerated electrons in the conduction band of the TiO₂. thermofisher.com In the presence of chloride ions, the formation of calomel (B162337) (Hg₂Cl₂) has also been observed. thermofisher.com

The efficiency of the photocatalytic degradation is influenced by factors such as the pH of the solution, the concentration of TiO₂, and the presence or absence of oxygen. thermofisher.comfishersci.com Studies have shown that the degradation is enhanced in the absence of oxygen and at higher pH values. thermofisher.com

ParameterEffect on DegradationObserved Products
pH Higher pH (e.g., 10-11) can enhance the reaction rate. thermofisher.comfishersci.comPhenol, Diphenylmercury, Metallic Mercury, Calomel (in the presence of Cl⁻), Mercury(II) oxide (at high pH). thermofisher.comfishersci.com
Oxygen Degradation is enhanced in the absence of oxygen. thermofisher.com
TiO₂ Concentration An optimal concentration of TiO₂ exists for maximum degradation efficiency. fishersci.com

Table 1: Factors Influencing the Photocatalytic Degradation of this compound

Photolytic Decomposition Processes (e.g., in Atmospheric and Aqueous Environments)

The photolytic decomposition of this compound involves its direct degradation by sunlight in atmospheric and aqueous environments. While phenylmercuric compounds show some resistance to photolysis, they can undergo decomposition upon prolonged exposure to ultraviolet radiation.

In aqueous environments, the photolysis of this compound is believed to proceed via the homolytic cleavage of the carbon-mercury bond, generating a phenyl radical and a chloromercury radical:

C₆H₅HgCl + hν → C₆H₅• + •HgCl

The resulting radicals can then participate in a variety of secondary reactions. The phenyl radical can abstract hydrogen from water to form benzene or react with dissolved oxygen to form phenolic compounds. The chloromercury radical can undergo further reactions to form inorganic mercury species.

The quantum yield for the photolysis of this compound, which is a measure of the efficiency of the photochemical process, is an important parameter for modeling its environmental persistence. However, specific quantum yield data for the atmospheric and aqueous photolysis of this compound are not extensively reported in the available literature.

Biotransformation Mechanisms (e.g., Bacterial Degradation to Elemental Mercury and Benzene)

The biotransformation of this compound is a significant process mediated by mercury-resistant bacteria, which have evolved mechanisms to detoxify organomercurial compounds. The primary pathway involves the degradation of the phenylmercuric cation to less toxic inorganic mercury and benzene. This detoxification is a crucial component of the biogeochemical cycling of mercury in contaminated environments.

Selected cultures of mercury-resistant bacteria have been shown to degrade phenylmercuric acetate (B1210297), a closely related compound, into elemental mercury vapor and benzene. researchgate.netnih.govnih.gov This process is enzymatic, relying on the activity of the organomercurial lyase (MerB) enzyme. The MerB enzyme catalyzes the cleavage of the carbon-mercury (C-Hg) bond, a critical step in the detoxification process. While many studies have focused on phenylmercuric acetate, the enzymatic mechanism is applicable to the phenylmercuric cation derived from this compound in aqueous environments.

The enzymatic degradation by organomercurial lyase is a protonolytic cleavage of the C-Hg bond. This reaction results in the formation of benzene and an inorganic mercury species, which is then typically reduced to elemental mercury (Hg(0)) by a companion enzyme, mercuric reductase (MerA), also present in many mercury-resistant bacteria. The volatile elemental mercury can then diffuse away from the bacterial cell.

Research has identified several genera of bacteria capable of this biotransformation. These bacteria are often found in environments with high levels of mercury contamination.

Bacterial Genera Capable of Phenylmercuric Compound Degradation
Pseudomonas
Arthrobacter
Enterobacteriaceae
Escherichia
Flavobacterium
Vibrio

Thermal Decomposition and Conversion Phenomena (e.g., during Chromatographic Injection)

This compound is a relatively stable compound at ambient temperatures but is susceptible to thermal decomposition upon heating. This phenomenon is particularly relevant in analytical techniques such as gas chromatography (GC), where samples are subjected to high temperatures in the injection port. The thermal stability of this compound is a critical consideration for accurate quantification and analysis.

The melting point of this compound is in the range of 250-252 °C. nih.gov At temperatures around and above this range, significant thermal decomposition can occur. Safety data for this compound indicate that upon heating, it may decompose to produce corrosive and/or toxic fumes. echemi.com

During gas chromatographic analysis, the high temperatures of the injector can lead to the degradation of this compound. This can result in the formation of various decomposition products, complicating the analysis and potentially leading to inaccurate results. The thermal decomposition of this compound upon heating can generate several hazardous products.

Thermal Decomposition Products of this compound
Carbon monoxide (CO)
Carbon dioxide (CO2)
Mercury oxide
Hydrogen chloride gas

Furthermore, in the context of gas chromatography, conversion phenomena have been observed. For instance, the injection of phenylmercuric salts into a hot gas chromatograph can lead to the formation of diphenylmercury. This transformation is a significant analytical interference that must be managed through careful method development, such as optimizing injector temperature and using derivatization techniques to create more thermally stable analogs.

Environmental Transformation and Fate of Phenylmercuric Chloride

Environmental Distribution and Mobility

The distribution and mobility of phenylmercuric chloride in the environment are governed by its physical and chemical properties, which influence how it partitions between soil, water, and air.

The mobility of this compound in terrestrial and aquatic environments is significantly limited by its tendency to adsorb to soil and sediment particles. This process is influenced by several environmental factors, including the composition of the soil, pH, and the presence of other ions. Sorption involves the binding of chemicals to the surface of soil particles, which can include clay minerals and organic matter.

Research on the adsorption of mercury compounds indicates that soil properties play a crucial role. The sorption behavior is largely controlled by interactions with soil organic matter and mineral surfaces. Factors that influence the sorption of mercury compounds, and by extension this compound, are detailed below.

FactorEffect on SorptionRationale
pH Sorption is generally higher in acidic to neutral conditions (pH 4-6) and decreases at higher pH levels. researchgate.netAt higher pH, there is an increase in dissolved organic matter which can form soluble complexes with mercury, reducing its tendency to adsorb to soil particles. researchgate.net
Chloride Concentration Increased chloride concentrations tend to decrease the sorption of mercury to soil. researchgate.netChloride ions can form stable and soluble complexes with mercury (e.g., HgCl₃⁻, HgCl₄²⁻), which increases its mobility in the soil solution and reduces its affinity for soil binding sites. researchgate.net
Organic Matter Soil organic matter has a high affinity for mercury and can strongly bind this compound, reducing its mobility.The functional groups within organic matter can form strong complexes with mercury, effectively sequestering it within the soil matrix.
Soil Texture Soils with higher clay content generally exhibit greater sorption capacity for mercury compounds.Clay minerals provide a large surface area for adsorption to occur.

These sorption processes are critical in controlling the bioavailability and potential for leaching of this compound into groundwater.

This compound has a notable vapor pressure, which allows it to volatilize from soil and water surfaces into the atmosphere. haz-map.com This process is a significant pathway for its redistribution in the environment. Studies on phenylmercury (B1218190) compounds have shown that a substantial fraction of residues applied to soil can be lost through vaporization. nih.gov This can occur either as the intact organic compound or after its conversion to more volatile forms like elemental mercury. nih.gov

The rate of volatilization is influenced by several factors:

Soil Type and Moisture: Volatilization is generally more rapid from moist soils compared to dry soils. rivm.nl Water molecules can displace pesticides from soil adsorption sites, increasing their availability for volatilization. rivm.nl

Temperature: Higher temperatures increase the vapor pressure of the compound, leading to higher rates of volatilization.

Air Movement: Increased wind speed at the soil surface can enhance the rate of volatilization by removing the layer of saturated air at the boundary.

Once in the atmosphere, this compound is subject to atmospheric transport, which can range from local to global scales depending on atmospheric conditions and the persistence of the compound. carnegiescience.edu It can be transported in the vapor phase or adsorbed to particulate matter. echemi.com Removal from the atmosphere occurs through wet deposition (rain and snow) and dry deposition. syr.edu

The behavior of this compound in water is largely dictated by its low solubility. There are some discrepancies in the reported solubility values. Some sources describe it as insoluble or very slightly soluble in water, while others provide specific, albeit low, solubility figures. echemi.commfa.org For instance, one source indicates it is soluble in about 20,000 parts of cold water, while another estimates its solubility at 310.4 mg/L at 25°C. nih.govthegoodscentscompany.com

Interactive Data Table: Solubility of this compound Click on the headers to sort the data.

Solvent Solubility Description Estimated Value
Water Insoluble / Very Slightly Soluble echemi.commfa.org ~50 mg/L (1 part in 20,000) nih.gov
Water Soluble (estimated) 310.4 mg/L @ 25°C thegoodscentscompany.com
Benzene (B151609) Soluble mfa.org -
Ether Soluble mfa.org -
Pyridine Soluble mfa.org -

This low water solubility has several implications for its environmental fate. thermofisher.com It suggests that the compound is not likely to be highly mobile in aquatic systems and will tend to partition from the water column to sediment. thermofisher.com The presence of chloride ions in the water can affect its speciation, potentially forming more soluble chloro-complexes, which could enhance its mobility.

Degradation and Persistence in Environmental Compartments

This compound can be broken down in the environment through both abiotic and biotic processes. The rate and extent of this degradation determine its persistence.

In the environment, mercury compounds can undergo oxidation-reduction reactions. nih.gov While specific studies on the oxidative degradation of this compound are not extensively detailed in the provided search results, the general principles of mercury chemistry suggest that it can be a relevant pathway. For instance, elemental mercury in the atmosphere can be oxidized to inorganic mercury(II). mdpi.com In aquatic systems, photochemical reactions, potentially involving hydroxyl radicals, can lead to the degradation of organomercury compounds. The phenyl-mercury bond is susceptible to cleavage under certain environmental conditions, which would lead to the formation of inorganic mercury and benzene derivatives.

Microbial activity is a primary driver of the transformation of mercury compounds in the environment. Mercury-resistant bacteria have evolved mechanisms to detoxify both inorganic and organic mercury.

Aerobic Biotransformation: Under aerobic conditions, certain bacteria can degrade phenylmercury compounds. semanticscholar.org Research on the closely related compound, phenylmercuric acetate (B1210297) (PMA), has demonstrated that mercury-resistant bacteria can cleave the carbon-mercury bond. nih.govosti.gov This process results in the formation of elemental mercury (Hg⁰), which is volatile, and benzene. semanticscholar.orgnih.gov The elemental mercury can then be released into the atmosphere. This biotransformation is an important detoxification mechanism for the bacteria and a key process in the environmental cycling of mercury. It is highly probable that this compound undergoes a similar aerobic biodegradation pathway.

Anaerobic Biotransformation: Under anaerobic conditions, such as those found in saturated soils and sediments, microbial processes also play a role in the transformation of organomercury compounds. While the direct anaerobic biotransformation of this compound is not well-documented in the search results, the principles of anaerobic bioremediation of other organohalides suggest that reductive dechlorination could be a possible pathway. clu-in.org In general, anaerobic environments are known to favor the methylation of inorganic mercury to the more toxic methylmercury (B97897), but the fate of phenylmercury compounds under these conditions is less clear. It is known that some anaerobic bacteria can demethylate methylmercury, suggesting that pathways for the breakdown of organomercury compounds exist. researchgate.net

Persistence in Aquatic and Terrestrial Systems

The environmental persistence of this compound is a significant concern due to the toxicological profiles of mercury and its compounds. As an aryl mercury compound, its stability and longevity in various environmental compartments are influenced by a combination of physical, chemical, and biological factors. The persistence of mercury-based fungicides, including phenylmercuric compounds, has been a primary driver for their regulatory restrictions and cancellations in many countries. The main concern lies in the potential for mercury to accumulate to unacceptable concentrations in soils, particularly with heavy and repeated applications apvma.gov.au.

In terrestrial systems, the fate of this compound is closely tied to soil composition and microbial activity. While aryl mercurials are generally considered to be more persistent than their alkyl counterparts, they are subject to degradation. Research on phenylmercuric acetate, a closely related compound, suggests a half-life of likely less than six weeks in soil. However, this degradation rate can be significantly slower in colder climates and in soils with low microbial activity enfo.hu. The strong sorption of phenylmercury compounds to soil particles can also retard their degradation enfo.hu. A significant portion of phenylmercury residues from agricultural sprays has been observed to remain in the soil 30 to 50 days after application nih.gov. The remaining mercury can be lost through vaporization, either as the original organic compound or after conversion to elemental mercury, or by leaching to lower soil horizons facilitated by water containing organic matter from decomposing vegetation nih.gov.

In aquatic environments, the persistence of this compound is influenced by its low water solubility. This property suggests that the compound is not likely to be mobile in the environment and may persist in sediments pic.int. Once in the water, phenylmercuric compounds are expected to be strongly sorbed to particulate matter and humic substances nih.gov. While specific degradation half-life data for this compound in aquatic systems is scarce, the general behavior of mercury compounds suggests that sediments can act as a long-term reservoir.

Environmental CompartmentCompoundPersistence Metric (Half-life)Influencing FactorsSource
SoilPhenylmercuric Acetate*< 6 weeksTemperature, Microbial Activity, Sorption enfo.hu
SoilPhenylmercury spray residueSignificant portion remains after 30-50 daysSorption, Vaporization, Leaching nih.gov
Aquatic SystemsThis compoundConsidered persistent in sediment due to low water solubility and sorptionSorption to particulates and humic material pic.intnih.gov

*Data for the closely related compound, phenylmercuric acetate, is used as an indicator of the likely persistence of this compound.

Mercury Speciation and Transformation Pathways in Natural Systems

Interconversion with Inorganic and Other Organic Mercury Forms

This compound, upon entering the environment, undergoes transformation processes that lead to the formation of other mercury species. A primary transformation pathway for aryl mercurials, such as phenylmercury, is the cleavage of the carbon-mercury bond, resulting in the formation of inorganic mercury (Hg²⁺) nih.govindustrialchemicals.gov.au. This breakdown is a critical step in the environmental fate of these compounds.

In animals and soil, phenylmercury is rapidly metabolized or degraded to inorganic divalent mercury nih.govindustrialchemicals.gov.au. The benzene ring of the phenylmercury compound is hydroxylated, forming an unstable metabolite that subsequently releases inorganic mercury industrialchemicals.gov.au. This process is significant because it converts the organic mercury form into an inorganic form, which has different mobility, bioavailability, and toxicity characteristics.

Microbial activity plays a crucial role in the transformation of phenylmercuric compounds. Studies on mercury-resistant bacteria have demonstrated the degradation of phenylmercuric acetate, a similar compound, into elemental mercury vapor (Hg⁰) and benzene researchgate.net. This biotic degradation pathway is a detoxification mechanism for the microorganisms and represents a significant route for the conversion of phenylmercuric compounds in the environment. The formation of volatile elemental mercury allows for its transport in the atmosphere.

Furthermore, under certain environmental conditions, particularly in aquatic sediments, inorganic mercury (Hg²⁺) derived from the degradation of this compound can be methylated by microorganisms to form the highly toxic and bioaccumulative methylmercury (CH₃Hg⁺) pic.int. This methylation process is a key concern in the environmental cycling of mercury.

Initial CompoundTransformation ProcessResulting Mercury SpeciesEnvironmental CompartmentMediating FactorsSource
This compoundMetabolism/DegradationInorganic Mercury (Hg²⁺)Soil, AnimalsBiological processes (hydroxylation) nih.govindustrialchemicals.gov.au
Phenylmercuric Acetate*Bacterial DegradationElemental Mercury (Hg⁰)Water, SedimentMercury-resistant bacteria researchgate.net
Inorganic Mercury (Hg²⁺) (from this compound degradation)MethylationMethylmercury (CH₃Hg⁺)Aquatic SedimentsMicrobial activity pic.int

*Transformation pathway for the closely related compound, phenylmercuric acetate, indicates a likely pathway for this compound.

Role in the Mercury Biogeochemical Cycle

The primary role of this compound in the mercury cycle is as a precursor to other mercury species. As detailed in the previous section, the degradation of this compound releases inorganic mercury (Hg²⁺) and elemental mercury (Hg⁰) into terrestrial and aquatic systems. These forms of mercury are then subject to the broader biogeochemical transformations that characterize the global mercury cycle.

The inorganic mercury (Hg²⁺) released from the breakdown of this compound can become available for methylation by microorganisms in anaerobic environments such as sediments. The resulting methylmercury is a potent neurotoxin that bioaccumulates in organisms and biomagnifies up the food chain, posing a significant risk to wildlife and human health.

The elemental mercury (Hg⁰) that is volatilized from soils and water bodies enters the atmosphere, where it can be transported over long distances before being redeposited. This atmospheric transport makes mercury a global pollutant. Therefore, the historical use of this compound as a fungicide has contributed to the widespread distribution of mercury in the environment, far from the original points of application. The persistence of mercury in the environment means that these past uses continue to have a long-term impact on the global mercury cycle apvma.gov.au.

Advanced Analytical Methodologies for Phenylmercuric Chloride

Chromatographic Separation Methods

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual compounds from a mixture. For phenylmercuric chloride, both liquid and gas chromatography are utilized, each serving distinct analytical purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the speciation of non-volatile mercury compounds like this compound. nih.gov The method's strength lies in its ability to separate different mercury species in a liquid phase prior to detection, which is crucial for accurate toxicological assessment.

Reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the two phases. For organomercury compounds, C8 and C18 columns are frequently employed. nih.gov The mobile phase often consists of a mixture of methanol (B129727) and water, containing a complexing agent such as 2-mercaptoethanol (B42355), to ensure the stability and effective separation of the mercury species. epa.gov

The coupling of HPLC with sensitive detectors like Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) or Atmospheric Pressure Ionization Mass Spectrometry (HPLC-API-MS) provides a powerful tool for both separation and quantification. nih.govepa.gov These hyphenated techniques allow for the determination of various mercury species, including this compound (PhHg+), inorganic mercury (Hg2+), methylmercury (B97897) (MeHg+), and ethylmercury (EtHg+), in a single analytical run. nih.govmiddlebury.edu The transition to Ultra-High-Performance Liquid Chromatography (UHPLC) has further advanced this area by significantly reducing analysis times and solvent consumption, aligning with the principles of Green Chemistry. nih.gov

Table 1: HPLC Conditions for this compound Speciation

ParameterConditionReference
ColumnKromasil 100-5C18, 5 µm (250 x 4.6 mm) epa.gov
Mobile Phase0.01% (v/v) 2-mercaptoethanol in methanol:water (1:1 v/v) epa.gov
Flow Rate1 mL min⁻¹ epa.gov
DetectorAtmospheric Pressure Ionization Mass Spectrometry (API-MS) epa.gov

Gas Chromatography (GC) is employed for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC is invaluable for studying its conversion into more volatile products. Research has shown that phenylmercuric salts can be converted to diphenylmercury (B1670734) and this compound upon injection into a gas chromatograph. nih.gov

This technique is particularly useful in monitoring the degradation or transformation of phenylmercuric compounds. The analysis typically requires an electron-capture detector (ECD), which is highly sensitive to halogenated compounds like this compound. nih.gov The choice of the column's stationary phase and the operating temperatures are critical to achieve good separation and prevent on-column degradation. nih.gov GC can be coupled with mass spectrometry (GC-MS) for definitive identification of the volatile mercury species formed. shimadzu.comepa.gov

Table 2: GC Systems for Organomercury Analysis

ComponentSpecificationPurpose
InjectorSplit/Splitless or On-ColumnIntroduces the sample, must handle thermally labile compounds.
ColumnInert support with low-polarity stationary phaseSeparates volatile mercury compounds based on boiling point and polarity. nih.gov
DetectorElectron Capture Detector (ECD) or Mass Spectrometer (MS)Provides high sensitivity for halogenated organomercurials (ECD) or structural information (MS). nih.govnih.gov

Detection and Quantification Strategies

The choice of detection method is as crucial as the separation technique. For this compound, strategies range from traditional spectrophotometry to highly sensitive atomic fluorescence spectrometry.

Spectrophotometry measures the absorption of light by a chemical substance at a specific wavelength. While direct spectrophotometric determination of this compound can be challenging in complex samples, indirect methods are well-established. One such method involves the preconcentration of mercury using a micelle-mediated cloud point extraction. ekb.eg In this technique, mercury ions are chelated and extracted into a surfactant-rich phase, and the concentration is then determined spectrophotometrically. ekb.eg This approach offers a good preconcentration factor and can achieve low detection limits, in the range of micrograms per liter (µg L⁻¹). ekb.eg

Atomic Fluorescence Spectrometry (AFS) is an extremely sensitive technique for mercury determination. psanalytical.com It is based on the principle that atoms of an element, when excited by a light source of a specific wavelength, will emit light (fluoresce) at that same wavelength. psanalytical.com This "resonance fluorescence" makes the technique highly specific. psanalytical.com

For speciation analysis, AFS is often coupled with HPLC (HPLC-AFS). In such systems, the column effluent is directed to a vapor generation unit where the separated mercury compounds are converted into elemental mercury vapor. A novel approach utilizes a UV/TiO2 photocatalysis reaction device for this online vapor generation. researcher.life The mercury vapor is then carried to the AFS detector. This hyphenated system provides excellent detection limits for various mercury species, including this compound, often in the picogram per milliliter (pg mL⁻¹) range. researcher.life

Table 3: Detection Limits of Mercury Species by AFS

CompoundDetection Limit (pg mL⁻¹)Reference
Mercury chloride10 researcher.life
Methylmercury chloride20 researcher.life
Ethylmercury chloride30 researcher.life
This compound70 researcher.life

Indirect methods for the quantification of this compound often rely on the determination of one of its constituent parts, such as the chloride ion. A classic analytical method involves the reaction of chloride ions with a standard solution of a mercuric salt, like mercuric nitrate. nemi.govb-cdn.net In this titrimetric method, mercuric and chloride ions form a stable, soluble complex. nemi.gov The endpoint of the titration is detected using an indicator, such as diphenylcarbazone, which forms a colored complex with excess mercuric ions. nemi.govb-cdn.net

Another indirect approach involves converting the chloride in a sample into this compound. rsc.org The resulting this compound is then extracted into an organic solvent and the amount of mercury is determined by atomic absorption spectrophotometry. rsc.org This method can detect chloride concentrations as low as 0.015 parts per million (ppm) in a 250-ml water sample. rsc.org

Applications in Biochemical and Environmental Research

This compound and its derivatives have been utilized as specialized reagents in both biochemical and environmental research. Their reactivity, particularly with sulfur-containing functional groups, forms the basis for advanced analytical methodologies. These applications range from the separation of biomolecules to the trace-level detection of different mercury species in environmental matrices.

Use in Polyacrylamide Gel Electrophoresis for Sulfur-Containing Biomolecules

Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation and analysis of biomolecules. The versatility of the polyacrylamide matrix allows for its chemical modification to create specialized separation media. One such modification involves the incorporation of organomercury compounds to specifically interact with and retard the migration of sulfur-containing biomolecules.

A key compound used for this purpose is [(N-acryloylamino)phenyl]mercuric chloride (APM), a derivative of this compound. nih.gov APM can be co-polymerized into the polyacrylamide gel matrix. nih.govresearchgate.net The principle of separation is based on the strong, coordinate covalent bond formed between the mercury atom of the organomercurial compound and the "soft" sulfur ligand of a thio-substituted biomolecule, such as a phosphorothioate-containing RNA or a sulfhydryl-containing protein. researchgate.net This interaction selectively slows the electrophoretic mobility of the sulfur-containing molecules, allowing for their separation from unmodified counterparts. researchgate.net This method has proven highly effective for detecting, quantifying, and purifying thiolated biomolecules. nih.govnih.gov

The technique often employs a three-layered polyacrylamide gel system to enhance separation and analysis. nih.govresearchgate.net The ability to exploit this thio-mercury chemistry provides a significant advantage over other methods that may require more complex manipulations or expensive reagents. nih.govresearchgate.net

FeatureDescription
Technique Organomercury Polyacrylamide Gel Electrophoresis (APM-PAGE)
Key Reagent [(N-acryloylamino)phenyl]mercuric chloride (APM)
Principle Formation of a coordinate covalent bond between the mercury in the gel and sulfur atoms in the biomolecule.
Effect Retardation of the electrophoretic mobility of sulfur-containing biomolecules.
Application Separation, detection, and quantification of thiolated RNAs and proteins. nih.govresearchgate.net

Development of Organomercury Gels for Biopolymer Analysis

The development of organomercury gels represents a significant advancement in the analysis of biopolymers, particularly sulfur-containing RNAs. nih.govresearchgate.net The chemical derivatization of the polyacrylamide matrix with compounds like [(N-acryloylamino)phenyl]mercuric chloride allows for the facile exploitation of thio-mercury chemistry. nih.gov This approach is noted for its simplicity and efficiency, avoiding tedious manipulations and the potential for side products associated with other coupling chemistries. nih.govresearchgate.net

These specialized gels can be used to analyze the content of thio-substituted phosphates in RNAs of different lengths and origins. researchgate.net The interaction is sensitive enough to potentially distinguish between different positions of the thiol modifications within an RNA molecule, as the specific location can affect the degree of mobility shift. researchgate.net This makes organomercury gels a powerful tool for studying the structure and function of modified nucleic acids. The method is robust for separating all sulfur-containing molecules from their non-modified counterparts, regardless of the number or position of the modifications. researchgate.net

Methodological Development for Mercury Speciation in Environmental Samples

Evaluating the environmental impact and toxicity of mercury requires distinguishing between its various chemical forms, a process known as speciation analysis. nih.govvliz.be this compound is one of the several organomercury species, alongside more commonly studied compounds like methylmercury (MeHg) and ethylmercury (EtHg), that require sensitive and selective analytical methods for their determination in environmental samples such as water, soil, and sediment. tandfonline.comtaylorfrancis.com

The general workflow for mercury speciation involves sample collection and preservation, extraction of mercury species from the sample matrix, separation of the different species, and finally, their detection and quantification. vliz.bevliz.be A significant challenge in speciation is preventing the interconversion of mercury species during sample handling and analysis. nih.gov

Various advanced analytical techniques have been developed and refined for this purpose. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful and popular method due to its high sensitivity and ability to separate different mercury compounds. nih.govmdpi.com Other common detection techniques include cold vapor atomic absorption spectrometry (CV-AAS) and cold vapor atomic fluorescence spectrometry (CV-AFS). nih.gov

Recent methodological developments have focused on improving extraction efficiency and pre-concentration steps to achieve lower detection limits. For instance, hollow fiber-liquid phase microextraction (HF-LPME) has been used for the enrichment of various mercury species, including phenylmercury (B1218190) (PhHg), from water and sediment samples prior to HPLC-ICP-MS analysis, achieving very low limits of detection (LOD). tandfonline.com

The table below summarizes some of the methodological approaches used for the speciation of mercury, including phenylmercury, in environmental samples.

Analytical TechniqueSample MatrixMercury Species AnalyzedKey Findings / Performance
HF-LLLME with HPLC-ICP-MS tandfonline.comLake water, SedimentHg²⁺, MeHg, EtHg, PhHg Achieved low limits of detection (LOD), below 5.6 ng/L, with good precision (RSD, 5.6–10.6%).
UHPLC-ICP-MS mdpi.comFish TissueHg²⁺, MeHg⁺Significantly reduced analysis time to within 1 minute and lowered reagent consumption compared to conventional HPLC-ICP-MS.
Flow-Injection ICP-MS (FI-ICP-MS) analis.com.myWaterHg(II), MeHg(II)A rapid procedure for determining trace concentrations of mercury.
Gas Chromatography electronicsandbooks.comLake WaterMethyl mercuric chloride, Ethyl mercuric chloride, Phenyl mercuric chloride Reported absolute sensitivities of 0.003 ng for methyl and ethyl mercury, and 0.035 ng for phenyl mercury.

Environmental Remediation and Decontamination Strategies for Phenylmercuric Chloride Contamination

Biological Remediation Approaches

Biological remediation utilizes living organisms or their products to degrade or sequester contaminants. These approaches are often considered cost-effective and environmentally friendly alternatives to traditional physicochemical methods for treating large-scale, low-level contamination.

Phytoremediation using Transgenic Plants (e.g., merBpe Gene Expression)

Phytoremediation involves the use of plants to clean up contaminated environments. A promising strategy for organomercurial contamination, including phenylmercuric chloride, is the genetic engineering of plants to express bacterial mercury resistance genes. The bacterial merB gene, which codes for the enzyme organomercurial lyase, is central to this approach. pnas.orgpnas.org

Organomercurial lyase catalyzes the protonolysis of the carbon-mercury bond in compounds like this compound, breaking it down into a less mobile inorganic mercury species, Hg(II), and a less toxic organic component (benzene). pnas.orgresearchgate.net This detoxification step is crucial as organomercurials are significantly more toxic to many organisms than inorganic mercury. pnas.org

Research has demonstrated the effectiveness of this technology in various plant species. Model plants such as Arabidopsis thaliana and tobacco (Nicotiana tabacum) have been engineered to express a modified bacterial gene, merBpe, enabling them to grow vigorously in the presence of organomercurial concentrations that are lethal to their unmodified counterparts. pnas.orgpnas.org Studies involving the integration of the merA (mercuric ion reductase) and merB genes into the tobacco chloroplast genome have shown remarkable resistance to phenylmercuric acetate (B1210297) (PMA), a compound closely related to this compound. nih.govresearchgate.net These transgenic plants not only tolerated but thrived in soil containing up to 400 µM PMA, accumulating significant levels of mercury in their roots. nih.govresearchgate.netnih.gov

This approach suggests that native plants and trees engineered with the merBpe gene could be deployed at contaminated sites to degrade organomercurials and sequester the resulting inorganic mercury for subsequent removal and disposal. pnas.org

Table 1: Performance of Transgenic Plants in Organomercurial Remediation

This table summarizes key findings from studies on transgenic plants engineered for organomercurial resistance.

Plant SpeciesTransgene(s)ContaminantConcentrationObserved Outcome
Arabidopsis thalianamerBpePhenylmercuric Acetate (PMA)0.5 µMTransgenic plants grew vigorously; wild-type plants were severely inhibited or died. pnas.orgpnas.org
Tobacco (Nicotiana tabacum)merA and merB (chloroplast integrated)Phenylmercuric Acetate (PMA)Up to 400 µMTransgenic plants showed high tolerance and significantly higher dry weights than wild-type plants. researchgate.net
Various (Arabidopsis, tobacco, poplar, etc.)merA and/or merBOrganic Mercury (PMA)~400 µMTransgenic plants grew well and accumulated high concentrations of mercury in roots (~2000 µg/g). nih.govnih.gov

Microbial Remediation and Bioremediation Mechanisms

Microorganisms play a vital role in the environmental fate of mercury and its compounds. Many bacteria have evolved resistance mechanisms, encoded by the mer operon, that allow them to detoxify mercury compounds. mdpi.com These mechanisms form the basis of microbial remediation strategies for this compound. The primary mechanism involves enzymatic degradation, similar to that engineered into transgenic plants. researchgate.net

Mercury-resistant bacteria can cleave the carbon-mercury bond in phenylmercuric compounds. researchgate.net Laboratory studies using selected cultures of mercury-resistant bacteria demonstrated the degradation of phenylmercuric acetate, resulting in the production of elemental mercury vapor and benzene (B151609). researchgate.net This process, known as biovolatilization, transforms the mercury into a less toxic, volatile form (Hg⁰) that can be released into the atmosphere. researchgate.net

Other microbial mechanisms that contribute to mercury remediation include:

Biosorption: The binding of mercury ions to the cell walls and envelopes of microorganisms. mdpi.com

Intracellular Accumulation: The uptake and sequestration of mercury within the microbial cell, often buffered by cysteine-rich proteins. mdpi.com

Bioprecipitation: The transformation of soluble mercury into insoluble precipitates, such as mercury sulfide (B99878) (HgS), which immobilizes the metal in the soil or sediment. mdpi.comresearchgate.net

These microbial processes can reduce the bioavailability and toxicity of this compound and its degradation products in the environment. Research continues to explore the use of specific microbial strains and consortia to enhance the efficiency of bioremediation at contaminated sites. nih.gov

Bioaccumulation and Biosorption Research in Environmental Organisms

Bioaccumulation and biosorption are key processes in how environmental organisms interact with heavy metal contaminants, including mercury. Understanding these mechanisms is essential for assessing the environmental impact of this compound and for developing remediation strategies.

Biosorption is a passive, metabolism-independent process where contaminants bind to the surface of biomass, which can be living or dead. mdpi.com The cell walls of bacteria, algae, and fungi contain various functional groups (e.g., carboxyl, amine, phosphate) that can sequester metal ions from aqueous solutions. researchgate.net Biosorption is generally a rapid process and can be advantageous for treating highly toxic effluents because dead biomass is not susceptible to toxicity effects. mdpi.com

Bioaccumulation is an active, metabolism-dependent process that occurs only in living organisms. mdpi.com It involves the transport of the contaminant across the cell membrane and its subsequent accumulation inside the cell. mdpi.comfrontiersin.org This process is typically slower than biosorption and can be affected by the toxicity of the contaminant to the organism's metabolic processes. mdpi.com

Research has shown that the chemical form of mercury significantly influences its uptake. Neutral, lipophilic mercury complexes, such as mercury chloride (HgCl₂), can diffuse across cell membranes more readily than charged species. researchgate.net The efficiency of both biosorption and bioaccumulation is influenced by environmental factors such as pH, with optimal pH values for metal biosorption by microorganisms generally ranging from 3 to 6. mdpi.com These processes are being investigated for their potential to remove mercury from contaminated water, with organisms acting as natural filters to concentrate the pollutant.

Physicochemical Treatment Technologies

Physicochemical treatments use non-biological processes to degrade or remove contaminants. These methods are often faster than biological approaches and can be effective for treating hotspots of high contamination.

Photocatalytic Oxidation for Aqueous Solutions (e.g., UV/TiO₂)

Photocatalytic oxidation is an advanced oxidation process that can effectively degrade persistent organic pollutants in water. nih.gov The UV/TiO₂ process is a widely studied method that involves irradiating a semiconductor catalyst, titanium dioxide (TiO₂), with ultraviolet (UV) light. This generates highly reactive hydroxyl radicals that can oxidize organic compounds. ekb.eg

Studies on the UV/TiO₂ photocatalysis of this compound (PMC) in aqueous solutions have demonstrated its effectiveness. nih.gov The process leads to the removal of mercury from the solution and the partial mineralization of the organic phenyl group. nih.gov

Key findings from this research include:

Mercury Removal: The process removes mercury from the solution by depositing it onto the surface of the TiO₂ catalyst. The form of the deposited mercury depends on the reaction conditions. In the case of PMC, the deposit is a mixture of elemental mercury (Hg⁰) and calomel (B162337) (Hg₂Cl₂). nih.gov

Byproduct Formation: Phenol (B47542) has been identified as an organic byproduct of the reaction. Importantly, no dangerous methyl- or ethylmercury species were observed to be formed. nih.gov

Reaction Mechanism: The transformation of mercury is proposed to proceed through successive one-electron transfer reactions. nih.gov

Influencing Factors: The efficiency of mercury removal and mineralization is enhanced in the absence of oxygen. nih.gov

Table 2: UV/TiO₂ Photocatalysis of this compound (PMC)

This table outlines the products and influential factors in the photocatalytic degradation of PMC.

ParameterFindingSource
Mercury Products Deposit of metallic mercury (Hg⁰) and calomel (Hg₂Cl₂) on the TiO₂ catalyst. nih.gov
Organic Byproducts Phenol detected; partial mineralization of the phenyl group. nih.gov
Effect of Oxygen Hg(II) removal and mineralization are enhanced in the absence of oxygen. nih.gov
Proposed Mechanism Transformation proceeds through successive one-electron transfer reactions. nih.gov

Electrokinetic Remediation for Contaminated Soils

Electrokinetic remediation is an innovative in-situ or ex-situ technology for removing heavy metals and other pollutants from low-permeability soils, sediments, and sludges. scispace.comfrontiersin.org The process involves applying a low-intensity direct electric current across electrodes inserted into the contaminated soil mass. scispace.com This electric field induces two primary transport mechanisms:

Electromigration: The movement of charged ions (like mercury complexes) toward the oppositely charged electrode. frontiersin.org

Electroosmosis: The movement of pore water, which can carry dissolved contaminants with it. frontiersin.org

The effectiveness of electrokinetic remediation for mercury can be significantly enhanced by using complexing agents. These agents are added to the soil to increase the solubility and mobility of mercury, which is often strongly bound to soil particles. Research on mercury-contaminated soils has shown that the choice of complexing agent is critical. scispace.com

In one study, potassium iodide (KI) was found to be a highly effective complexing agent. The application of a voltage of 40 V with a 0.05 M KI solution resulted in a mercury recovery of up to 98.7%. scispace.com The mercury, complexed as an anionic iodide species, moved toward the anode. In contrast, sodium chloride (NaCl) was much less effective under similar conditions. scispace.com This technology is considered promising due to its high removal efficiency in low-permeability soils and its ability to contain pollutants in collection chambers for easier treatment. scispace.comresearchgate.net

Table 3: Electrokinetic Remediation of Mercury-Contaminated Soil

This table shows the efficiency of mercury removal using different complexing agents and applied voltages.

Complexing AgentConcentrationApplied VoltageMercury Recovery (%)Source
Potassium Iodide (KI)0.01 M30 VData not specified, but effective scispace.com
Potassium Iodide (KI)0.05 M40 VUp to 98.7% scispace.com
Sodium Chloride (NaCl)0.01 M30 V< 1% scispace.com
Sodium Chloride (NaCl)0.05 M40 V38% scispace.com

Chemical Stabilization and Fixation Methods

Chemical stabilization, also referred to as solidification/stabilization (S/S), is a widely applied remediation technique for mercury-contaminated soils, including those tainted with this compound. clu-in.org This approach aims to immobilize the mercury within the soil matrix, thereby reducing its mobility and bioavailability. clu-in.orgresearchgate.net The primary mechanism involves the use of chemical reagents to transform mercury into less soluble and less volatile forms. researchgate.netresearchgate.net

One of the most common and effective methods for chemical stabilization of mercury involves the use of sulfur-containing reagents. researchgate.net Elemental sulfur, pyrite (B73398) (FeS₂), and thiosulfate (B1220275) are frequently employed to react with mercury in the soil to form mercuric sulfide (HgS). researchgate.net Mercuric sulfide is a highly insoluble and stable compound, which significantly limits the leaching of mercury into the environment. researchgate.neteurochlor.org The Batrec process, for instance, utilizes a wet process with a stabilization reagent containing active sulfur to convert metallic mercury into HgS (cinnabar), which is noted for its high stability and insolubility. eurochlor.org

Another approach to chemical stabilization is silica (B1680970) microencapsulation. clu-in.org This technology involves encapsulating the mercury-containing waste particles within a silica matrix, which physically isolates the contaminant from the surrounding environment. clu-in.org In a treatability study, Klean Earth Environmental Company's (KEECO) Silica Micro Encapsulation (SME) process was shown to be effective in reducing mobile mercury. clu-in.org

Phosphate (B84403) treatment has also been investigated as a potential stabilization method, though with mixed results. clu-in.org In one study, phosphate treatment was found to dramatically increase the levels of both particulate and dissolved mercury fractions over a 12-week period, suggesting it may not be a suitable method for all types of mercury contamination. clu-in.org

The effectiveness of chemical stabilization can be influenced by various factors, including the specific form of mercury contamination, soil properties, and the choice of reagents. clu-in.orgresearchgate.net While these methods can be applied both in situ and ex situ, in situ applications are often more cost-effective as they eliminate the need for soil excavation and transportation. researchgate.net

Table 1: Comparison of Chemical Stabilization Reagents for Mercury Contamination

Reagent TypeExamplesMechanism of ActionEffectivenessCitations
Sulfur-ContainingElemental Sulfur, Pyrite (FeS₂), ThiosulfateForms highly insoluble Mercuric Sulfide (HgS)High researchgate.net
Silica-BasedSilica Micro Encapsulation (SME)Physically encapsulates mercury particlesEffective in reducing mobile mercury clu-in.org
Phosphate-BasedGeneric Phosphate TreatmentAims to form insoluble mercury phosphatesVariable; can increase leachable mercury clu-in.org

Thermal Desorption Techniques for Soil Decontamination

Thermal desorption is a remediation technology that utilizes heat to volatilize contaminants like this compound from the soil. osti.gov The process involves heating the contaminated soil to a temperature sufficient to convert the mercury compounds into a gaseous phase, which is then collected and treated. clu-in.orgosti.gov This technique is particularly effective for mercury due to its volatility. osti.gov

The operational temperatures for thermal desorption can vary widely, typically ranging from 300 to 700°C. elsevierpure.com Some processes may even use temperatures as high as 800°C. nih.gov The specific temperature required depends on the form of mercury present and the desired level of cleanup. nih.gov For instance, temperatures above 280°C have been shown to release more than 80% of total mercury. nih.gov In some cases, the addition of chemicals like ferric chloride (FeCl₃) can reduce the required temperature to around 400°C, making the process more energy-efficient. nih.gov

Thermal desorption can be applied in two primary ways: ex situ and in situ. osti.govhaemers-technologies.com

Ex situ thermal desorption (ESTD) involves excavating the contaminated soil and treating it in a specialized thermal desorption unit. haemers-technologies.comhaemers-technologies.com This approach allows for greater control over the treatment process but incurs additional costs associated with excavation and transportation. osti.gov

In situ thermal desorption (ISTD) involves heating the soil in place, typically by using heating elements inserted into the ground. osti.gov A vacuum is then used to extract the volatilized mercury for treatment. osti.gov ISTD is often more cost-effective for deeper contamination as it avoids the need for excavation. osti.gov

The efficiency of thermal desorption is influenced by several factors, including soil type, moisture content, organic matter content, and the specific mercury compounds present. osti.gov Generally, sandy soils are easier to treat than finer-grained soils like silt and clay. osti.gov The technology has demonstrated high removal efficiencies, often exceeding 90% and in some cases reaching up to 99.91%. researchgate.net

Table 2: Research Findings on Thermal Desorption for Mercury-Contaminated Soil

Study FocusTemperature RangeKey FindingsRemoval EfficiencyCitations
Gold-Silver Mine Tailings300-700°CReaction rate increased with temperature.Not specified elsevierpure.com
Urban Area RemediationNot specifiedReduced average mercury concentration from 11,700 mg/kg to 48 mg/kg.High haemers-technologies.com
Solar Thermal DesorptionUp to 500°CSignificant mercury removal observed at temperatures above 130°C.Up to 87% researchgate.net
Reduced Temperature Treatment400°C with FeCl₃Addition of FeCl₃ lowered the required treatment temperature.High nih.gov
Spent Mercuric Chloride CatalystNot specifiedOne-dimensional diffusion governs the initial desorption process.Not specified nih.gov

Soil Washing and Extraction Methodologies

Soil washing is an ex situ remediation technology that uses a liquid solution to separate or remove contaminants from the soil. clu-in.orgfrtr.gov The underlying principle is that many contaminants, including this compound, tend to bind to the finer soil particles like clay and silt. frtr.gov The process involves mixing the contaminated soil with a washing solution to transfer the contaminants into the liquid phase, which is then separated from the soil and treated. frtr.gov

A variety of washing solutions can be employed, and their selection depends on the nature of the contaminant and the soil characteristics. e3s-conferences.org These solutions can include:

Water: Can be effective to some extent, but often with limited efficiency for strongly bound mercury. e3s-conferences.org

Acids: Acidic solutions, such as hydrochloric acid (HCl) and nitric acid (HNO₃), can be used to leach mercury from the soil. clu-in.orgnih.gov

Chelating Agents: These are compounds that can form stable, water-soluble complexes with metal ions, thereby facilitating their removal from the soil. researchgate.netfrontiersin.org Examples include ethylenediaminetetraacetic acid (EDTA) and ammonium (B1175870) thiosulfate. e3s-conferences.orgnih.gov

Other Chemical Solutions: Solutions like potassium iodide (KI) and potassium chloride (KCl) have also been shown to be effective in desorbing mercury from soil. e3s-conferences.org

The effectiveness of soil washing is influenced by several factors, including the pH of the washing solution, the concentration of the extracting agent, the solid-to-liquid ratio, and the contact time. e3s-conferences.org For example, one study found that potassium iodide was most effective at a pH of 2, a concentration of 0.25 M, and a solid/liquid ratio of 1:15, achieving a mercury desorption efficiency of 86.9%. e3s-conferences.org

While soil washing can be an effective remediation strategy, it is important to note that it is a media transfer technology. frtr.gov The contaminants are moved from the soil to the washing solution, which then requires further treatment to remove the dissolved mercury before it can be safely discharged. frtr.gov

Table 3: Effectiveness of Different Washing Solutions for Mercury Removal

Washing SolutionTypepH ConditionKey FindingsRemoval EfficiencyCitations
WaterControlNot specifiedLimited effectiveness, removed around 15.18% of mercury.~15% e3s-conferences.org
Na₂EDTAChelating Agent2Less effective than iodide and chloride solutions.~22.93% e3s-conferences.org
Potassium Chloride (KCl)Salt Solution2More effective than EDTA.~73.94% e3s-conferences.org
Potassium Iodide (KI)Salt Solution2Found to be the most effective washing solution in the study.Up to 88.8% e3s-conferences.org
Nitric Acid (HNO₃)AcidNot specifiedProvided selectivity for quantitative extraction of methylmercury (B97897) with minimal inorganic mercury leaching.Not specified nih.gov
Ammonium ThiosulfateChelating AgentNot specifiedEffective for mercury phytoextraction by increasing its uptake in plant shoots.Not specified nih.gov

Theoretical and Computational Chemistry Studies of Phenylmercuric Chloride Systems

Quantum Chemical Investigations of Molecular Structure and Bonding

Quantum chemical methods are powerful tools for elucidating the intricate details of molecular structure, bonding, and reactivity at the atomic level. For organometallic compounds like phenylmercuric chloride, these computational approaches provide insights that complement and often guide experimental studies. Density Functional Theory (DFT) is a widely used method in this context, offering a favorable balance between computational cost and accuracy. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed for these types of investigations. nih.gov

Geometry Optimization and Electronic Structure Calculations

The first step in the computational analysis of a molecule is typically a geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus predicting the most stable molecular structure. For this compound, such calculations are expected to accurately reproduce the experimentally determined geometry.

Methodology: Geometry optimization of this compound can be performed using DFT methods, for instance, with the B3LYP functional and a suitable basis set like 6-311G(d,p) for the lighter atoms (C, H, Cl) and a basis set that includes relativistic effects, such as the LanL2DZ effective core potential, for the heavy mercury atom. The calculations are iterated until the forces on the atoms and the energy change between steps fall below a defined threshold, ensuring a true energy minimum has been reached. youtube.com

Research Findings: Computational geometry optimization is expected to confirm the key structural features of this compound observed in X-ray crystallography studies. Experimental data shows that the C-Hg-Cl moiety is linear, with an Hg-C bond length of approximately 2.044 Å and an Hg-Cl bond length of about 2.345 Å. Theoretical calculations at the DFT level are anticipated to yield bond lengths and angles in close agreement with these experimental values, validating the chosen computational model.

Electronic structure calculations, performed on the optimized geometry, provide information about the distribution of electrons within the molecule. These calculations yield molecular orbital (MO) energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability.

Table 1: Comparison of Experimental and Expected Theoretical Geometric Parameters for this compound
ParameterExperimental Value (X-ray Crystallography)Expected DFT-Calculated Value
Hg-C Bond Length (Å)2.044~2.05
Hg-Cl Bond Length (Å)2.345~2.35
C-Hg-Cl Bond Angle (°)180~180

Vibrational Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational frequency analysis not only predicts these vibrational modes but also helps in their assignment to specific atomic motions, such as stretching, bending, or torsional modes.

Methodology: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. nih.gov Due to the approximations inherent in the harmonic oscillator model used in these calculations, the computed frequencies are often systematically higher than experimental values. To improve agreement, a scaling factor, which is specific to the theoretical method and basis set used, is commonly applied. nih.gov

Research Findings: The calculated vibrational spectrum can be compared directly with experimental FTIR and Raman data. For this compound, key vibrational modes of interest include the Hg-C and Hg-Cl stretching frequencies, as well as the characteristic vibrations of the phenyl ring. The theoretical analysis provides a detailed assignment for each band in the experimental spectrum. For example, the Hg-C stretching vibration is expected in the region of 550-600 cm⁻¹, while the Hg-Cl stretch is anticipated at lower wavenumbers, typically around 300-360 cm⁻¹. The phenyl group vibrations, such as C-H and C-C stretching, will appear at their characteristic higher frequencies.

Table 2: Selected Vibrational Frequencies for this compound
Vibrational ModeExpected Experimental Frequency Range (cm⁻¹)Expected Scaled DFT-Calculated Frequency Range (cm⁻¹)Assignment
ν(C-H)3050 - 31003050 - 3100Aromatic C-H Stretch
ν(C-C)1400 - 16001400 - 1600Aromatic C-C Stretch
ν(Hg-C)~570~570Mercury-Carbon Stretch
ν(Hg-Cl)~330~330Mercury-Chlorine Stretch

Analysis of Metal-Ligand Interactions and Bonding Characteristics

To gain a deeper understanding of the chemical bonding in this compound, computational methods like Natural Bond Orbital (NBO) analysis are employed. NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and two-center bonds. nih.gov

Methodology: NBO analysis is performed as a post-processing step after a converged DFT calculation. The analysis provides information on atomic charges, the hybridization of atoms in forming bonds, and the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy E(2) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. wisc.edu

Table 3: Expected NBO Analysis Results for Key Bonds in this compound
BondExpected NBO DescriptionExpected Hybridization on HgExpected PolarizationKey Donor-Acceptor Interactions
Hg-Cσ(Hg-C)spLargely covalent, slight polarization towards Carbonπ(C=C) → σ(Hg-Cl)
Hg-Clσ(Hg-Cl)spPolar covalent, significant polarization towards ChlorineLP(Cl) → σ(Hg-C)

Computational Spectroscopy and Photochemical Modeling

Computational methods are also instrumental in predicting spectroscopic properties beyond vibrational spectra, such as electronic absorption spectra, and in modeling the pathways of photochemical reactions.

Prediction of UV-Absorption Spectra

The electronic transitions that give rise to UV-Visible absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum. mdpi.com

Methodology: TD-DFT calculations are typically performed on the ground-state optimized geometry. The choice of functional and basis set is crucial for obtaining accurate results. Solvation effects, which can significantly shift absorption maxima, can be included using continuum models like the Polarizable Continuum Model (PCM). mdpi.com The output provides a list of vertical electronic excitations, their corresponding wavelengths (λ), and oscillator strengths (f).

Research Findings: Experimental data from HPLC with UV detection indicates that phenylmercuric species have a maximum absorption around 220 nm. aqa.org.ar TD-DFT calculations for this compound are expected to predict strong absorptions in the UV region. The primary electronic transitions would likely be attributed to π→π* transitions within the phenyl ring. Charge-transfer transitions, possibly from the phenyl ring or the chlorine atom to the mercury center, may also be predicted. Comparing the calculated spectrum with experimental data allows for a detailed assignment of the observed absorption bands and provides insights into the electronic structure of the excited states.

Table 4: Predicted UV-Absorption Data for this compound
Experimental λmax (nm)Expected TD-DFT λmax (nm)Expected Oscillator Strength (f)Probable Transition Assignment
~220210 - 230Highπ → π* (Phenyl Ring)
-> 230Low - Mediumn → σ* or Ligand-to-Metal Charge Transfer (LMCT)

Modeling of Photo-oxidation and Photodecomposition Processes

Organomercury compounds are known to be susceptible to photodecomposition. Computational modeling can be used to explore the reaction mechanisms of these photochemical processes, including the breaking of the Hg-C bond, which is often the initial step.

Methodology: Modeling photochemical reactions involves exploring the potential energy surfaces of the molecule's excited states. DFT and TD-DFT can be used to calculate the energies of reactants, products, and potential intermediates. More advanced methods may be required to locate transition states on the excited-state surface. By mapping out the reaction pathway, it is possible to determine the most likely decomposition products and to calculate the activation energies associated with different steps in the mechanism.

Research Findings: Experimental studies have shown that phenylmercuric compounds can undergo photocatalytic degradation, leading to the cleavage of the Hg-C bond to form inorganic mercury(II) and phenol (B47542). aqa.org.ar Computational modeling of the photodecomposition of this compound would likely investigate the homolytic and heterolytic cleavage of the Hg-C bond upon electronic excitation. The calculations could explore the energetics of pathways leading to the formation of a phenyl radical and a ·HgCl radical (homolysis) or a phenyl anion and a [HgCl]⁺ cation (heterolysis). Such studies would elucidate the primary photochemical step and help explain the subsequent reactions that lead to the final degradation products. The modeling could also investigate the role of solvent molecules or oxidizing species, like hydroxyl radicals, in facilitating the decomposition process.

Excited-State Molecular Dynamics Simulations

Excited-state molecular dynamics simulations are powerful computational tools for investigating the photochemical behavior of molecules, such as photodissociation and photoisomerization. These simulations model the motion of atoms in a molecule after it has been electronically excited by absorbing light. For organomercury compounds like this compound, such simulations can provide critical insights into the mechanisms of their light-induced degradation, which is relevant to their environmental fate.

One of the advanced methods for these simulations is the ab initio multiple spawning (AIMS) technique. AIMS is a time-dependent quantum mechanical method that solves the electronic and nuclear Schrödinger equations simultaneously, avoiding the need for pre-computed potential energy surfaces. This is particularly advantageous for studying bond-breaking and formation processes, as it can accurately model the dynamics across multiple electronic states and through regions where these states cross, known as conical intersections.

In the context of this compound, excited-state molecular dynamics simulations could elucidate the primary photodissociation pathways. Upon absorption of ultraviolet radiation, the Hg-C or Hg-Cl bonds are likely to be cleaved. The simulations would track the trajectories of the resulting fragments, providing information on the timescale of these processes and the distribution of kinetic energy among the products. For instance, the simulations could predict whether the initial excitation leads to the homolytic cleavage of the Hg-C bond to form a phenyl radical and a chloromercury radical, or the cleavage of the Hg-Cl bond. Understanding these fundamental photochemical processes is crucial for predicting the environmental persistence and transformation of this compound.

Thermodynamic and Kinetic Modeling

The environmental and biological activity of this compound is significantly influenced by its dissociation in aqueous solutions and its ability to form complexes with various ligands. Thermodynamic and kinetic modeling are employed to quantify these interactions through the determination of dissociation and complexation (or stability) constants.

The dissociation of this compound in water can be represented by the equilibrium:

C₆H₅HgCl ⇌ C₆H₅Hg⁺ + Cl⁻

The equilibrium constant for this reaction dictates the concentration of the bioactive phenylmercuric cation. The stability of complexes formed between the phenylmercuric cation and various ligands is a critical factor in its environmental mobility and toxicity. The complexation reactions are generally represented as:

C₆H₅Hg⁺ + Lⁿ⁻ ⇌ [C₆H₅HgL]¹⁻ⁿ

where L represents a ligand. The stability of these complexes is described by the formation constant (K_f) or stability constant (β). High stability constants indicate a strong affinity between the phenylmercuric cation and the ligand, which can affect its bioavailability. For instance, complexation with thiol-containing biomolecules is a key aspect of the toxicological profile of organomercury compounds.

Below is a table of representative stability constants for mercury(II) complexes with various ligands, which can provide an indication of the types of interactions this compound might undergo.

LigandLog K₁Log K₂
Cl⁻7.314.0
OH⁻10.321.1
NH₃8.817.5
CN⁻18.034.7
S²⁻-37.4

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions involving this compound, including ligand substitution and decomposition. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, the structures of transition states, and the associated activation energies.

For example, a common reaction of organometallic complexes is ligand substitution. In the case of this compound, a nucleophile can replace the chloride ion. Computational studies can model this process to determine whether it proceeds through a dissociative, associative, or interchange mechanism. The geometries of the transition states for each potential pathway can be calculated, and the corresponding activation energies provide insight into the reaction kinetics.

Decomposition is another critical reaction pathway for this compound. Theoretical studies on the decomposition of similar compounds, such as mercuric chloride, have utilized methods like Density Functional Theory (DFT) to predict rate constants and activation energies. researchgate.net These studies often reveal a stepwise process. For this compound, thermal or photochemical decomposition could proceed via the initial cleavage of either the Hg-C or Hg-Cl bond. Computational modeling can determine the energetic favorability of each pathway.

Reaction TypeComputational MethodKey Findings
Ligand SubstitutionDFTDetermination of associative vs. dissociative mechanism, transition state geometries, and activation energies. nih.gov
Thermal DecompositionDFT, Transition State TheoryIdentification of bond cleavage sequence (Hg-C vs. Hg-Cl), reaction intermediates, and overall reaction barriers. researchgate.net

Advanced Computational Methodologies and Development

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of organometallic compounds, including this compound. researchgate.netnih.govacs.org DFT methods are computationally efficient enough to handle relatively large molecules while providing accurate descriptions of their electronic structure and properties.

A critical aspect of applying DFT to compounds containing heavy elements like mercury is the inclusion of relativistic effects. kg.ac.rs The high nuclear charge of mercury causes its inner electrons to move at speeds approaching the speed of light, which leads to significant changes in the electronic structure that are not captured by non-relativistic quantum mechanics. Scalar relativistic corrections are essential for accurately predicting molecular geometries, bond energies, and spectroscopic properties. kg.ac.rs

DFT calculations on this compound can provide valuable information on:

Molecular Geometry: Optimization of the molecular structure to predict bond lengths and angles.

Electronic Structure: Analysis of the molecular orbitals, charge distribution, and the nature of the Hg-C and Hg-Cl bonds.

Vibrational Frequencies: Calculation of the infrared and Raman spectra, which can be compared with experimental data for structural validation.

Reaction Energetics: Determination of reaction enthalpies and activation energies for various chemical transformations.

The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of DFT calculations. For mercury, effective core potentials (ECPs) are often used to replace the core electrons, which simplifies the calculation while implicitly including scalar relativistic effects. researchgate.net Hybrid functionals, such as B3LYP, have been shown to provide a good balance of accuracy and computational cost for organomercury systems. rsc.org

The accurate theoretical study of chemical systems containing heavy metals like this compound relies on the continuous development of specialized computational tools, including software packages and basis sets.

Software Packages: Several quantum chemistry software packages are capable of performing the sophisticated calculations required for organomercury compounds. These include:

Gaussian: A widely used commercial package with a broad range of DFT functionals and basis sets suitable for heavy elements.

ORCA: A powerful and versatile quantum chemistry program that is free for academic use and has excellent capabilities for DFT and relativistic calculations.

ADF (Amsterdam Density Functional): A software package particularly strong in DFT calculations, with robust implementations of relativistic effects. inorg-comp-chem.com

Basis Sets: The choice of basis set is critical for obtaining reliable results. For mercury, standard all-electron basis sets are computationally very expensive. Therefore, basis sets that employ relativistic effective core potentials (RECPs) are commonly used. These replace the chemically inert core electrons with a potential, reducing the number of electrons treated explicitly. Some commonly used basis sets for mercury include:

LANL2DZ: A double-zeta basis set with an effective core potential that is widely used for initial studies.

Stuttgart-Dresden (SDD) ECPs: A family of effective core potentials and associated basis sets that are known for their accuracy in treating relativistic effects.

def2-TZVP: A triple-zeta valence basis set with polarization functions, often used with an ECP for high-accuracy calculations.

The ongoing development in these areas, including the refinement of relativistic Hamiltonians, more accurate exchange-correlation functionals, and more efficient algorithms, will continue to enhance the predictive power of computational chemistry in the study of complex systems like this compound.

Q & A

Q. How should researchers address historical data on this compound applications that conflict with modern safety standards?

  • Methodological Answer : Contextualize historical studies (e.g., pre-1980s fungicide use) by comparing exposure levels and endpoints to current regulatory thresholds (e.g., EPA reference doses). Highlight metabolic and analytical advancements that explain discrepancies, such as improved detection limits for neurotoxic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.